ETHYL 4-[2-(3-CARBAMOYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE
Overview
Description
ETHYL 4-[2-(3-CARBAMOYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE is a complex organic compound with the molecular formula C15H15N5O6 It is characterized by the presence of a benzoate ester linked to a pyrazole ring, which is further substituted with carbamoyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(3-CARBAMOYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which is then functionalized with carbamoyl and nitro groups. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(3-CARBAMOYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbamoyl group can be hydrolyzed to form the corresponding amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
ETHYL 4-[2-(3-CARBAMOYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(3-CARBAMOYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The nitro and carbamoyl groups can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[2-(3-AMINO-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE
- ETHYL 4-[2-(3-CARBAMOYL-4-AMINO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE
Uniqueness
ETHYL 4-[2-(3-CARBAMOYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both carbamoyl and nitro groups on the pyrazole ring allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
ethyl 4-[[2-(3-carbamoyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O6/c1-2-26-15(23)9-3-5-10(6-4-9)17-12(21)8-19-7-11(20(24)25)13(18-19)14(16)22/h3-7H,2,8H2,1H3,(H2,16,22)(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBZVOGEVVRMCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.